molecular formula C21H23NO5S B12377501 3-Demethyl Thiocolchicine--13C2,d6

3-Demethyl Thiocolchicine--13C2,d6

Cat. No.: B12377501
M. Wt: 409.5 g/mol
InChI Key: PKYOHQGXPPVIGD-PCMQFHNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Demethyl Thiocolchicine–13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 3-Demethyl Thiocolchicine molecule . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the selective deuteration and carbon-13 labeling of specific positions within the molecule .

Industrial Production Methods

Industrial production methods for 3-Demethyl Thiocolchicine–13C2,d6 are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and purification processes. The production involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Demethyl Thiocolchicine–13C2,d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-Demethyl Thiocolchicine–13C2,d6 has several scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development and quality control of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Demethyl Thiocolchicine–13C2,d6 include:

Uniqueness

The uniqueness of 3-Demethyl Thiocolchicine–13C2,d6 lies in its isotopic labeling, which provides enhanced analytical capabilities for tracing and quantitation in research applications. This labeling allows for more precise and accurate studies compared to non-labeled or differently labeled compounds .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3

InChI Key

PKYOHQGXPPVIGD-PCMQFHNFSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O

Origin of Product

United States

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